molecular formula C19H21N3O3S2 B6477145 4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2640975-76-2

4-methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6477145
CAS No.: 2640975-76-2
M. Wt: 403.5 g/mol
InChI Key: GXJGYTGFFXENDT-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-[4-(3-methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a methanesulfonyl substituent at position 4 and a 3-methoxyphenyl-substituted piperazine moiety at position 2.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methylsulfonyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-6-3-5-14(13-15)21-9-11-22(12-10-21)19-20-18-16(26-19)7-4-8-17(18)27(2,23)24/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJGYTGFFXENDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl)-1,3-benzothiazole (CAS 460994-76-7)

  • Structural Differences : The para-methoxyphenylsulfonyl group replaces the meta-methoxyphenylpiperazine in the target compound.
  • Molecular weight (389.49 g/mol) is slightly lower than the target compound (C₁₈H₁₉N₃O₃S₂ vs. C₁₉H₂₁N₃O₃S₂) .

2-[4-(1,3-Benzothiazol-2-yl)phenoxy]benzoic Acid (3a)

  • Structural Differences : A benzoic acid substituent replaces the piperazine-methoxyphenyl group.
  • Bioactivity : This derivative demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting that carboxylic acid groups may enhance penetration through bacterial membranes .

Azide-Functionalized Benzothiazole-Piperazine Derivatives (e.g., Compound 3)

  • Synthetic Pathway : Derived from 2-(piperazin-1-yl)benzothiazole via bromoacetylation and azide substitution (91% yield).
  • Applications : These intermediates are used in 1,3-dipolar cycloaddition reactions to generate triazole-linked derivatives for anticancer screening .

Substituent Effects on Physicochemical Properties

Methoxy vs. Halogen Substituents

  • Example: 4-(4-(2-(3-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide (D8) exhibits distinct $^{1}\text{H}$ NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) compared to methoxy-substituted analogues (D11: δ 6.8–7.9 ppm). The electron-withdrawing chlorine atom deshields adjacent protons more strongly than methoxy groups .

Sulfonyl vs. Acetamide Groups

  • Example : N-(3-Methoxyphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide (Enamine Ltd) contains an acetamide linker instead of a benzothiazole core. The sulfonyl group in the target compound may improve metabolic stability compared to the labile acetamide .

Antimicrobial Activity

  • BZ5 (2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole) : Exhibits MIC = 15.62 µg/mL against Staphylococcus aureus and Candida albicans. The alkyne linker and azepane ring enhance lipophilicity, aiding membrane penetration .
  • Target Compound: No direct antimicrobial data is available, but the methanesulfonyl group may reduce efficacy compared to BZ5 due to increased polarity.

Anticancer Potential

  • Quinoline-Piperazine Derivatives (D6–D12): Demonstrated cytotoxicity via histone deacetylase (HDAC) inhibition. For example, D11 (3-methoxyphenyl variant) showed moderate activity (IC₅₀ = 2.1 µM), suggesting that methoxy positioning (meta vs. para) influences potency .
  • Target Compound: The benzothiazole core may offer improved selectivity over quinoline-based analogues due to smaller steric profile.

Data Tables

Table 2. Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) $^{1}\text{H}$ NMR (δ, ppm)
Target Compound ~407.5 Not reported Aromatic: 6.7–8.2 (predicted)
D8 (3-Chlorophenyl variant) 542.0 165–167 7.2–8.1
BZ5 313.4 Not reported Alkyne: 2.1–2.5

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